![molecular formula C11H8FTl B14650417 [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane CAS No. 53300-14-4](/img/structure/B14650417.png)
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane: is a chemical compound that features a thallium atom bonded to a cyclopentadienyl ring substituted with a 4-fluorophenyl group
Preparation Methods
The synthesis of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopentadienylation: This involves the reaction of thallium salts with cyclopentadienyl anions in the presence of a base.
Fluorophenyl Substitution:
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of thallium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thallium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various thallium-containing compounds and substituted cyclopentadienyl derivatives.
Scientific Research Applications
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organothallium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding the interactions of thallium with biological molecules.
Medicine: Research is ongoing into the potential use of thallium compounds in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane involves its interaction with molecular targets through coordination chemistry. The thallium atom can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved include:
Coordination with Ligands: The thallium atom can coordinate with ligands such as phosphines, amines, and other donor molecules.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes.
Molecular Targets: Potential molecular targets include enzymes and proteins that can bind to thallium, affecting their function and activity.
Comparison with Similar Compounds
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane can be compared with other similar compounds, such as:
Cyclopentadienylthallium Compounds: These compounds share the cyclopentadienyl ring but differ in the substituents attached to the ring.
Fluorophenylthallium Compounds: These compounds have the fluorophenyl group but may differ in the nature of the thallium coordination.
Unique Properties: The combination of the cyclopentadienyl ring and the fluorophenyl group in this compound gives it unique electronic and steric properties, making it distinct from other thallium compounds.
Properties
CAS No. |
53300-14-4 |
|---|---|
Molecular Formula |
C11H8FTl |
Molecular Weight |
363.56 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H8F.Tl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H; |
InChI Key |
GLONIVDAXPCHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)(C2=CC=C(C=C2)F)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


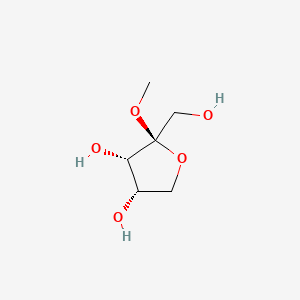
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
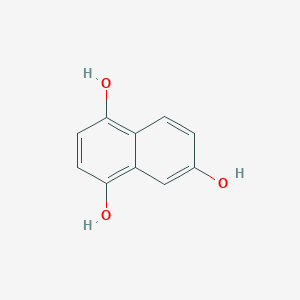
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
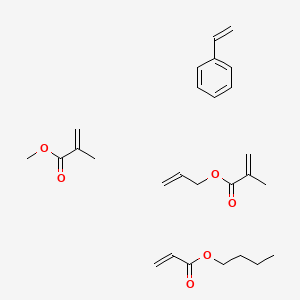
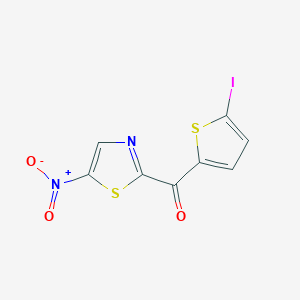


![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
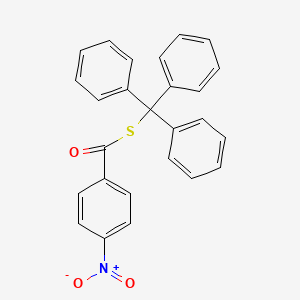
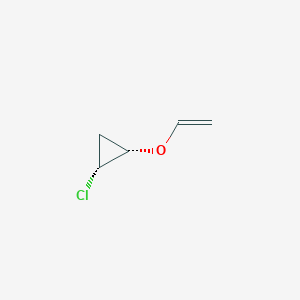
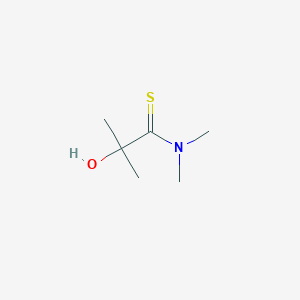

![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
